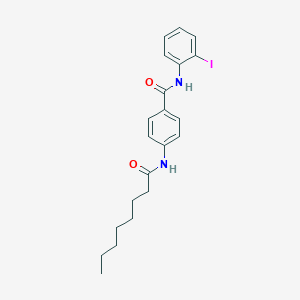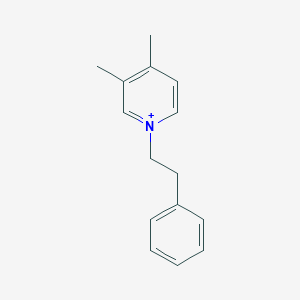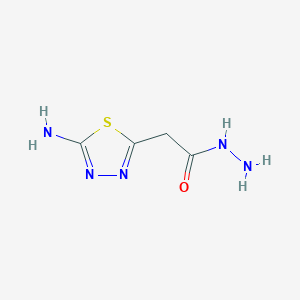![molecular formula C29H32N4O4 B15017460 N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide](/img/structure/B15017460.png)
N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including diethylamino, veratrylidenecarbazoyl, and styryl groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide typically involves a multi-step process that includes the condensation of benzoic acids and amines. One efficient method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This green and rapid method provides high yields and is considered eco-friendly due to the use of ultrasonic technology.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The choice of solvents, temperature control, and purification methods are critical factors in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various receptors and enzymes, potentially inhibiting or activating specific biological processes. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Known for its antibacterial properties.
Benzenesulfonamide derivatives: Used in the synthesis of therapeutic agents.
Indole derivatives: Exhibiting diverse biological activities, including antiviral and anticancer properties.
Uniqueness
N-[4-(Diethylamino)-alpha-(veratrylidenecarbazoyl)styryl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential use in multiple scientific fields highlight its versatility and importance in research and industry.
Properties
Molecular Formula |
C29H32N4O4 |
|---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
N-[(Z)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C29H32N4O4/c1-5-33(6-2)24-15-12-21(13-16-24)18-25(31-28(34)23-10-8-7-9-11-23)29(35)32-30-20-22-14-17-26(36-3)27(19-22)37-4/h7-20H,5-6H2,1-4H3,(H,31,34)(H,32,35)/b25-18-,30-20+ |
InChI Key |
NBFGOWSHIAHUIK-RMYUHZIOSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C=C2)OC)OC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![diethyl 3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxylate](/img/structure/B15017392.png)
![3-methyl-N-{4-[(2-nitrophenyl)carbamoyl]phenyl}benzamide](/img/structure/B15017399.png)
![8-(2,4-dichlorophenyl)-9H-benzo[f]indeno[2,1-c]quinolin-9-one](/img/structure/B15017406.png)

![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15017413.png)
![4-[(E)-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl furan-2-carboxylate](/img/structure/B15017414.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15017416.png)

![N-[(1Z)-3-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B15017428.png)
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B15017433.png)
![3-methyl-4,5-bis[(4-methylphenyl)thio]-1,3-thiazol-2(3H)-one](/img/structure/B15017440.png)
![2-bromo-N-[(4-tert-butylphenyl)methyl]benzamide](/img/structure/B15017441.png)
![1-{(E)-[(4-bromophenyl)imino]methyl}naphthalen-2-yl 4-nitrobenzenesulfonate](/img/structure/B15017447.png)
